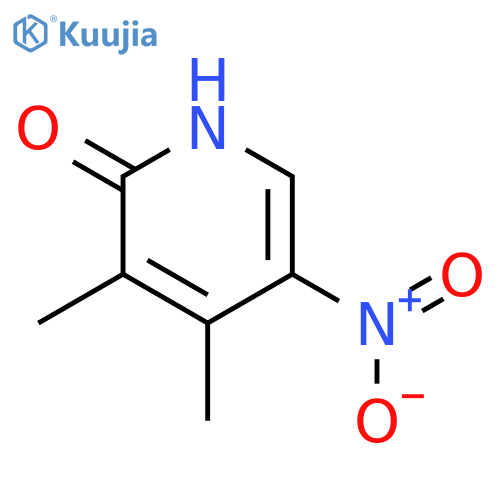Cas no 65169-34-8 (3,4-dimethyl-5-nitro-2(1H)-Pyridinone)

65169-34-8 structure
商品名:3,4-dimethyl-5-nitro-2(1H)-Pyridinone
3,4-dimethyl-5-nitro-2(1H)-Pyridinone 化学的及び物理的性質
名前と識別子
-
- 3,4-dimethyl-5-nitro-2(1H)-Pyridinone
- 3,4-dimethyl-5-nitro-1H-pyridin-2-one
- 3,4-dimethyl-5-nitropyridin-2-ol
- 3,4-dimethyl-5-nitro-2-pyridinol
- 3,4-Dimethyl-5-nitropyridin-2(1H)-one
- 65169-34-8
- 2-hydroxy-5-nitro-3,4-dimethylpyridine
- CS-0312344
- DB-058105
- DTXSID50452494
-
- MDL: MFCD18836958
- インチ: InChI=1S/C7H8N2O3/c1-4-5(2)7(10)8-3-6(4)9(11)12/h3H,1-2H3,(H,8,10)
- InChIKey: OYAVUDSYTOBZEY-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=NC(=C1C)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 168.05349212g/mol
- どういたいしつりょう: 168.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0
3,4-dimethyl-5-nitro-2(1H)-Pyridinone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D376067-5g |
3,4-dimethyl-5-nitro-1H-pyridin-2-one |
65169-34-8 | 97% | 5g |
$2500 | 2023-09-03 | |
| Chemenu | CM170694-1g |
3,4-dimethyl-5-nitropyridin-2(1H)-one |
65169-34-8 | 95% | 1g |
$609 | 2021-08-05 | |
| Alichem | A029185674-25g |
3,4-Dimethyl-5-nitropyridin-2(1H)-one |
65169-34-8 | 95% | 25g |
$5080.00 | 2023-09-01 | |
| eNovation Chemicals LLC | D376067-25g |
3,4-dimethyl-5-nitro-1H-pyridin-2-one |
65169-34-8 | 97% | 25g |
$5000 | 2023-09-03 | |
| Alichem | A029185674-5g |
3,4-Dimethyl-5-nitropyridin-2(1H)-one |
65169-34-8 | 95% | 5g |
$2990.00 | 2023-09-01 | |
| eNovation Chemicals LLC | D376067-1g |
3,4-dimethyl-5-nitro-1H-pyridin-2-one |
65169-34-8 | 97% | 1g |
$1200 | 2023-09-03 | |
| Chemenu | CM170694-1g |
3,4-dimethyl-5-nitropyridin-2(1H)-one |
65169-34-8 | 95% | 1g |
$921 | 2023-01-02 | |
| Alichem | A029185674-1g |
3,4-Dimethyl-5-nitropyridin-2(1H)-one |
65169-34-8 | 95% | 1g |
$1660.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383014-1g |
3,4-Dimethyl-5-nitropyridin-2(1H)-one |
65169-34-8 | 95+% | 1g |
¥10354.00 | 2024-05-05 |
3,4-dimethyl-5-nitro-2(1H)-Pyridinone 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
65169-34-8 (3,4-dimethyl-5-nitro-2(1H)-Pyridinone) 関連製品
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 4770-00-7(3-cyano-4-nitroindole)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
